molecular formula C14H19NO5 B2846917 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid CAS No. 2117796-38-8

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid

Cat. No. B2846917
CAS RN: 2117796-38-8
M. Wt: 281.308
InChI Key: TYAIMDOXBIVIIY-UHFFFAOYSA-N
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Description

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid, also known as fenofibric acid, is a medication that is used to treat high levels of cholesterol and triglycerides in the blood. It belongs to a class of drugs known as fibrates and works by decreasing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.

Scientific Research Applications

Synthesis and Anti-Microbial Studies

One study focused on the synthesis and evaluation of anti-microbial activities of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives. Using phenol and substituted phenol, a simple and efficient protocol was utilized for the synthesis of these derivatives. The biological activities and molecular docking studies revealed their effectiveness against various microbial pathogens affecting humans and plants, highlighting their potential in developing new antimicrobial agents (Nirmalan, Antony, & Ramalakshmi, 2016).

Renewable Building Blocks for Material Science

Another research avenue explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This novel approach demonstrated the potential of using renewable resources to impart specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for a multitude of applications in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Molecular Docking and Kinetics Studies

Investigations into the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including 2-phenoxypropanoic acid and its derivatives, have provided insights into the reactivity and stability of these compounds under different conditions. These studies contribute to our understanding of the chemical behavior of these acids, which can be relevant in designing processes and products in the chemical industry (Al-Awadi, Kaul, & El-Dusouqui, 2000).

Allosteric Modifiers of Hemoglobin

Research on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents has identified compounds related to 2-(aryloxy)-2-methylpropionic acids as strong allosteric effectors of hemoglobin. These compounds have potential applications in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, and more (Randad, Mahran, Mehanna, & Abraham, 1991).

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9(12(16)17)19-11-7-5-6-10(8-11)15-13(18)20-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAIMDOXBIVIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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